Cas no 81237-69-6 (5-Bromo-1,2,3,4-tetrahydroisoquinoline)

5-Bromo-1,2,3,4-tetrahydroisoquinoline structure
81237-69-6 structure
Product Name:5-Bromo-1,2,3,4-tetrahydroisoquinoline
CAS-nummer:81237-69-6
MF:C9H10BrN
MW:212.086401462555
MDL:MFCD08544279
CID:60312
Update Time:2025-10-16

5-Bromo-1,2,3,4-tetrahydroisoquinoline Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Bromo-1,2,3,4-tetrahydroisoquinoline
    • 5-Bromo-1,2,3,4-tetrahdyroisoquinoline
    • 5-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
    • 5-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HCL
    • 5-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
    • Isoquinoline, 5-bromo-1,2,3,4-tetrahydro-
    • 5-Bromo-1,2,3,4-tetrahydroisoquinoline (ACI)
    • MDL: MFCD08544279
    • Inchi: 1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2
    • InChI-sleutel: IZCCDTQAIOPIGY-UHFFFAOYSA-N
    • LACHT: BrC1C2CCNCC=2C=CC=1

Berekende eigenschappen

  • Exacte massa: 211.00000
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0

Experimentele eigenschappen

  • Kookpunt: 294.3°C at 760 mmHg
  • PSA: 12.03000
  • LogboekP: 2.42360

5-Bromo-1,2,3,4-tetrahydroisoquinoline Beveiligingsinformatie

  • Gevaarverklaring: H302-H315-H319-H332-H335
  • Code gevarencategorie: 22-51
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:Keep in dark place,Sealed in dry,2-8°C

5-Bromo-1,2,3,4-tetrahydroisoquinoline Prijsmeer >>

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5-Bromo-1,2,3,4-tetrahydroisoquinoline Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 25 °C
1.2 Solvents: Water ;  25 °C
1.3 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.4 Solvents: Water ;  0 °C
1.5 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
1.6 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referentie
Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination
Lu, Cong; et al, Organic Letters, 2019, 21(5), 1438-1443

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referentie
Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination
Lu, Cong; et al, Organic Letters, 2019, 21(5), 1438-1443

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
A novel synthesis of isoquinolone derivatives
Xie, Yu; et al, Youji Huaxue, 2010, 30(6), 894-897

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Metal-Free Synthesis of Polycyclic Quinazolinones Enabled by a (NH4)2S2O8-Promoted Intramolecular Oxidative Cyclization
Xie, Lijuan; et al, European Journal of Organic Chemistry, 2019, 2019(22), 3649-3653

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Gold ,  Titania Solvents: Toluene ;  10 h, 2 MPa, 80 °C
Referentie
An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts
Ren, Dong; et al, Journal of the American Chemical Society, 2012, 134(42), 17592-17598

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: 1,3,2-Oxazaborolidin-5-one, 4-(phenylmethyl)-, salt with boron (1:1) Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  24 h, rt
Referentie
General and Efficient Copper-Catalyzed Oxazaborolidine Complex in Transfer Hydrogenation of Isoquinolines under Mild Conditions
Du, Qianyu; et al, ACS Omega, 2020, 5(33), 21219-21225

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 25 °C
1.2 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt
1.5 Reagents: Sodium hydroxide Solvents: Water
Referentie
Metal-Free Synthesis of Polycyclic Quinazolinones Enabled by a (NH4)2S2O8-Promoted Intramolecular Oxidative Cyclization
Xie, Lijuan; et al, European Journal of Organic Chemistry, 2019, 2019(22), 3649-3653

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Metal-Free Synthesis of Polycyclic Quinazolinones Enabled by a (NH4)2S2O8-Promoted Intramolecular Oxidative Cyclization
Xie, Lijuan; et al, European Journal of Organic Chemistry, 2019, 2019(22), 3649-3653

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.2 Solvents: Water ;  0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referentie
Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination
Lu, Cong; et al, Organic Letters, 2019, 21(5), 1438-1443

Productiemethode 10

Reactievoorwaarden
1.1 rt → 120 °C; 1.5 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → reflux; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
A novel synthesis of isoquinolone derivatives
Xie, Yu; et al, Youji Huaxue, 2010, 30(6), 894-897

5-Bromo-1,2,3,4-tetrahydroisoquinoline Raw materials

5-Bromo-1,2,3,4-tetrahydroisoquinoline Preparation Products

5-Bromo-1,2,3,4-tetrahydroisoquinoline Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:81237-69-6)5-Bromo-1,2,3,4-tetrahydroisoquinoline
Ordernummer:A26328
Voorraadstatus:in Stock
Hoeveelheid:10g/25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Monday, 2 September 2024 16:02
Prijs ($):157.0/307.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:81237-69-6)5-Bromo-1,2,3,4-tetrahydroisoquinoline
A26328
Zuiverheid:99%/99%
Hoeveelheid:10g/25g
Prijs ($):157.0/307.0
E-mail